N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide
Overview
Description
N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H10ClN3S and its molecular weight is 215.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological activity. The presence of the chloro and methyl groups on the phenyl ring enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. The presence of halogen substituents, such as chlorine, has been linked to enhanced antimicrobial efficacy.
Compound | Target Microorganism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 16 |
This compound | Escherichia coli | 32 |
This compound | Candida albicans | 8 |
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, particularly those harboring Ras oncogenes. The mechanism involves the inhibition of key signaling pathways associated with cell growth and survival.
In a study involving K-Ras mutant SW480 colon carcinoma cell xenografts in mice, treatment with this compound resulted in reduced tumor growth and induced apoptosis in cancer cells. This suggests that the compound may serve as a potential therapeutic agent in cancer treatment.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
- Alteration of Cellular Signaling Pathways : By affecting signaling pathways, it can induce apoptosis in cancer cells and inhibit bacterial growth.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of hydrazinecarbothioamides, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
- Anticancer Potential : In vivo studies demonstrated that the compound effectively reduced tumor size in mouse models bearing K-Ras mutant tumors. The mechanism was linked to the inhibition of H-Ras-cRaf1 interactions, which are critical for cancer cell proliferation .
- Structure-Activity Relationship (SAR) : Research on related compounds has indicated that modifications on the phenyl ring significantly impact biological activity. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cells .
Properties
IUPAC Name |
1-amino-3-(3-chloro-4-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMJKVNNZKVUKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374011 | |
Record name | N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78862-75-6 | |
Record name | N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78862-75-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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